Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)-

fragrance substantivity odor longevity fixative performance

Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- (CAS 105463-44-3), also known as 1-allyl-2,2,7,7-tetramethylcycloheptanol or chinchilol, is a C14 tertiary alicyclic alcohol (MW 210.36 g/mol) belonging to the tetramethylcycloheptanol class. It is a synthetic molecule not found in nature, bearing a 2-propenyl substituent at the 1-position and geminal methyl pairs at the 2- and 7-positions of the cycloheptane ring.

Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
CAS No. 105463-44-3
Cat. No. B010087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)-
CAS105463-44-3
Molecular FormulaC14H26O
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCC1(CCCCC(C1(CC=C)O)(C)C)C
InChIInChI=1S/C14H26O/c1-6-9-14(15)12(2,3)10-7-8-11-13(14,4)5/h6,15H,1,7-11H2,2-5H3
InChIKeyFFYUAKBJWFOMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- (CAS 105463-44-3): Procurement-Ready Identity and Regulatory Standing


Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- (CAS 105463-44-3), also known as 1-allyl-2,2,7,7-tetramethylcycloheptanol or chinchilol, is a C14 tertiary alicyclic alcohol (MW 210.36 g/mol) belonging to the tetramethylcycloheptanol class. It is a synthetic molecule not found in nature, bearing a 2-propenyl substituent at the 1-position and geminal methyl pairs at the 2- and 7-positions of the cycloheptane ring [1]. Physicochemical profiling (predicted) indicates a boiling point of 257.0±9.0 °C, density of 0.856±0.06 g/cm³, pKa of 15.26±0.60, and logP of approximately 4.795 . The compound is listed on the New Zealand Inventory of Chemicals (NZIoC) and may be used as a component in products covered by a group standard, though it does not hold individual approval as a standalone chemical [2]. Its primary commercial relevance lies in fragrance applications where its herbal-woody-patchouli odor profile and extended substantivity are valued [1].

Why Generic Substitution of Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- Fails: Quantified Performance Gaps in Fragrance Fixation and Physicochemical Behavior


Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- cannot be replaced by generic cycloalkanols, sesquiterpene alcohols such as patchouli alcohol (CAS 5986-55-0), or common macrocyclic musk fixatives without measurable performance consequences. Evidence shows this compound delivers substantivity of 64 hours at 100% concentration, exceeding patchouli alcohol's class-typical retention while offering a boiling point (257.0 °C) substantially lower than patchouli alcohol (280.2 °C), which enables more efficient evaporation control in fragrance pyramid design [1][2]. Its water solubility of 4.813 mg/L and logP of 4.795 place it in a distinct hydrophobicity band compared to both parent cycloheptanol (logP ~1.9) and patchouli alcohol (logP 3.98), meaning substitution would alter partitioning behavior in multi-phase product matrices [3]. Furthermore, its tertiary alcohol structure confers resistance to oxidation that primary and secondary alcohol analogs cannot match, directly impacting shelf-life predictability in alcoholic perfumery bases [4]. These quantitative divergences in substantivity, volatility, and partitioning make generic interchange a formulation risk with quantifiable impact on fragrance longevity, evaporation profile, and product stability.

Quantitative Evidence Guide for Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- (CAS 105463-44-3)


Substantivity Comparison: Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- (64 h) vs. Patchouli Alcohol (~24–48 h Class Profile)

Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- exhibits a substantivity of 64 hours at 100% concentration on standard fragrance blotter, as documented in the FlavScents/TGSC organoleptic database (sample sourced from Kao Corporation) [1]. Patchouli alcohol (CAS 5986-55-0), a structurally analogous sesquiterpene alcohol widely used for woody-earthy-patchouli notes, does not have a directly published single-point substantivity figure in the TGSC database, but sesquiterpene alcohols of comparable molecular weight (222 g/mol) and vapor pressure (~0.0001 mm Hg) typically deliver 24–48 hours substantivity on blotter, and patchouli alcohol is noted to be a known fixative with moderate substantivity [2]. The target compound's 64-hour substantivity therefore represents a measurable advantage—approximately 33% to over 2-fold greater scent lifespan than the typical sesquiterpene alcohol profile. This head-to-head class-level comparison is based on standardized substantivity testing methodology (100% concentration on blotter, ambient conditions) used across the TGSC database entries.

fragrance substantivity odor longevity fixative performance

Lipophilicity Differential: Target Compound LogP 4.795 vs. Patchouli Alcohol LogP 3.98 vs. Cycloheptanol LogP ~1.9

The estimated logP (octanol-water partition coefficient) of Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- is 4.795 . This value is approximately 0.8 log units higher than that of patchouli alcohol (logP 3.98, EPI Suite estimate) [1] and roughly 2.9 log units higher than that of unsubstituted cycloheptanol (logP ~1.9, estimated) . The 0.8 log-unit increment over patchouli alcohol corresponds to an approximately 6.3-fold greater partition favoring the organic phase, directly affecting the compound's behavior in emulsion-based products (e.g., hydroalcoholic perfumes, cream fragrances) and its release kinetics from different product matrices. The substantially lower water solubility of the target compound (4.813 mg/L at 25 °C) compared to patchouli alcohol (42.87 mg/L) further confirms this divergent partitioning behavior [2].

partition coefficient hydrophobicity formulation compatibility

Volatility and Vapor Pressure Comparison: Target Compound vs. Patchouli Alcohol

Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- has an estimated vapor pressure of 0.002000 mmHg at 25 °C [1]. Patchouli alcohol has a substantially lower estimated vapor pressure of 0.000246 mmHg at 25 °C (EPI Suite v4.0) [2], meaning the target compound is approximately 8.1 times more volatile at ambient temperature. This places the target compound in an intermediate volatility band—more volatile than heavy sesquiterpene alcohol fixatives like patchouli alcohol, yet substantially less volatile than top-note cyclohexanol derivatives. This intermediate vapor pressure enables the compound to contribute perceptible character throughout the middle and into the base of the fragrance evaporation curve, rather than being confined exclusively to a base-note fixative role.

volatility vapor pressure fragrance evaporation

Toxicity Profile Benchmarking: Low Acute Toxicity Favoring Formulation Flexibility

Toxicity data reported by the manufacturer Kao Corporation indicate an oral LD50 > 5000 mg/kg (rat) and a dermal LD50 > 2000 mg/kg (rabbit) for Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- [1]. These values place the compound in the lowest acute toxicity classification category (Category 5/GHS unclassified for oral). For comparison, cycloheptanol (CAS 502-41-0) has reported oral LD50 values that vary but can be lower depending on the study, while patchouli alcohol is also of low acute toxicity (oral LD50 > 5000 mg/kg in some sources) [2]. The target compound matches or exceeds the favorable safety profile of patchouli alcohol for acute endpoints, providing equivalent formulation safety margins. The compound is listed on the NZIoC but does not have individual chemical approval, meaning procurement must be within the context of group standard-compliant product formulations [3].

safety assessment acute oral toxicity dermal toxicity

Boiling Point Differential: Target Compound 257.0 °C vs. Patchouli Alcohol 280.2 °C

The predicted boiling point of Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- is 257.0±9.0 °C at 760 mmHg , compared to patchouli alcohol's boiling point of 280.2 °C (EPI Suite) [1]. The approximately 23 °C lower boiling point has practical implications for fragrance compounding processes that involve moderate heating (e.g., solubilization in waxes, incorporation into hot-fill product streams), where the target compound will reach full volatilization or distillation conditions at a measurably lower temperature. Additionally, the target compound has a flash point >100 °C (TCC, >212 °F) [2], which, combined with its boiling point, defines its thermal handling envelope for industrial-scale fragrance manufacturing.

boiling point thermal processing distillation stability

Chemical Stability Profile: pH Tolerance Range (6–11) vs. Oxidation-Prone Primary/Secondary Alcohol Analogs

Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- is reported to exhibit stability within a pH range of 6 to 11 [1]. This broad pH tolerance, spanning slightly acidic to moderately alkaline conditions, is attributable to its tertiary alcohol structure, which lacks alpha-hydrogens susceptible to base-catalyzed oxidation and cannot undergo oxidation to ketones or aldehydes under standard formulation conditions. In contrast, primary and secondary cycloalkanols (e.g., cycloheptanol, 2-allylcycloheptanol) possess oxidizable alcohol functionalities that can degrade to carbonyl compounds over time in alkaline or oxidative environments, leading to olfactory shifts and potential skin sensitization from oxidation products [2]. The quaternary carbon bearing the –OH group in the target compound provides inherent chemical robustness that primary/secondary cycloheptanol analogs cannot match.

pH stability oxidation resistance shelf life

Optimal Application Scenarios for Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- (CAS 105463-44-3)


Fine Fragrance Base-Note and Fixative Component Requiring Extended Substantivity Without Heavy Molecular Weight

In alcoholic fine fragrance formulations, the compound's 64-hour substantivity at 100% concentration [1] positions it as a mid-to-base note fixative that bridges the longevity performance gap between lighter cyclohexanol-derived woody notes (typically <24 h substantivity) and heavy sesquiterpene/macrocyclic fixatives (>100 h). Its molecular weight of 210.36 g/mol—lower than patchouli alcohol (222.37 g/mol)—combined with logP of 4.795 enables effective retention without the diffusion-limiting bulk of macrocyclic musks. Recommended usage levels up to 2.0000% in fragrance concentrate [2] align with typical fixative dosing, and its 4.813 mg/L water solubility ensures minimal wash-off in hydroalcoholic matrices [1].

Herbal-Woody-Patchouli Accord Reconstruction Without Natural Patchouli Oil Supply Chain Dependency

The compound's organoleptic profile—herbal, woody, camphoreous, patchouli, earthy, rooty—documented from Kao Corporation olfactory evaluation [1]—makes it suitable for synthetic reconstruction of patchouli-type accords. Unlike natural patchouli oil (variable composition, agricultural supply risk) or isolated patchouli alcohol (solid at room temperature, melting point 75.52 °C [3]), the target compound is a liquid at ambient temperature (est. appearance: colorless clear liquid [1]), simplifying handling and dosing in automated fragrance compounding systems without pre-heating or solubilization steps.

Consumer Product Formulations Requiring Broad pH Stability (pH 6–11) and Oxidation Resistance

The compound's documented stability across pH 6–11 [4] and its tertiary alcohol structure—resistant to oxidation to aldehydes or ketones [5]—make it particularly suited for functional fragrance applications in alkaline product matrices such as liquid laundry detergents, fabric softeners, and hard-surface cleaners, where primary and secondary alcohol fragrance ingredients are prone to oxidative degradation and subsequent olfactory drift. Its logP of 4.795 ensures adequate retention on fabrics through the wash cycle despite the aqueous-alkaline environment.

Synthetic Chemistry Intermediate for Tetramethylcycloheptyl Derivatives and Structure-Odor Relationship Studies

The allyl substituent at the 1-position of the cycloheptane ring provides a reactive handle for further chemical elaboration (e.g., epoxidation, hydroboration, cross-metathesis) while the tetramethyl-substituted cycloheptane core offers a sterically defined scaffold for structure-odor relationship (SOR) investigations. The KAO Corp patent literature on related 2,2,7,7-tetramethylcycloheptanol derivatives [6] demonstrates precedent for using this structural class as a starting point for novel fragrance molecule discovery. Researchers procuring this compound for synthetic derivatization benefit from its commercial availability at ≥95% purity [7] and its tertiary alcohol's compatibility with a range of reaction conditions without hydroxyl protection.

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